molecular formula C13H10FNO3 B1443505 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1411564-29-8

2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid

Cat. No. B1443505
M. Wt: 247.22 g/mol
InChI Key: WSLQGTOTPYXTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1411564-29-8 . It has a molecular weight of 247.23 . This compound is a derivative of pyridine , which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, CsSO4F may be used to fluorinate pyridine directly, but the reaction is very sensitive to the solvents employed . When solvents such as pentane and diethyl ether were used, 2-fluoropyridine was the major product, but use of nucleophilic solvents, such as methanol gave 2-methoxypyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Photovoltaic Materials Enhancement

A novel class of alcohol-soluble conjugated polymers incorporating pyridine into fluorene scaffolds has been developed for cathode interfacial layers in polymer solar cells. These polymers demonstrate improved power conversion efficiency due to their ability to reduce cathode work functions and n-dope fullerene acceptors, showcasing the potential of pyridine derivatives in enhancing photovoltaic materials (Chen et al., 2017).

Antimicrobial Activities

Studies on pyridine derivatives, including those related to 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid, have indicated significant antimicrobial activities against various bacteria and fungi. These compounds' structure-activity relationships provide insights into designing new antimicrobial agents with enhanced efficacy (Tamer et al., 2018).

Corrosion Inhibition

Pyridine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies reveal the compounds' effectiveness in protecting steel surfaces, indicating the application of pyridine derivatives in industrial corrosion protection processes (Chaitra et al., 2016).

Fluorescent Materials Development

The synthesis of benzofuro[2,3-c]pyridine skeletons via Pd(II)-catalyzed cascade reactions involving 2-(cyanomethoxy)chalcones and arylboronic acids has led to the creation of new emissive fluorophores. These compounds, related to the core structure of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid, highlight the potential for developing novel fluorescent materials for various applications (Xiong et al., 2019).

Drug Synthesis and Characterization

2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid derivatives have been explored as intermediates in drug synthesis, demonstrating the role of pyridine derivatives in the pharmaceutical industry. These compounds are crucial for developing new medications, including anticoagulants such as apixaban (Wang et al., 2017).

Environmental and Biological Applications

The biotransformation of fluorophenyl pyridine carboxylic acids by Cunninghamella elegans has been studied to understand the metabolic fate of these compounds in environmental and biological contexts. These findings are essential for assessing the environmental impact and safety of new drugs containing the fluorophenyl pyridyl moiety (Palmer-Brown et al., 2017).

Safety And Hazards

The compound is classified as a GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-2-1-4-9(11)8-18-12-10(13(16)17)5-3-7-15-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLQGTOTPYXTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.